Lipophilicity Shift: Thienylmethyl vs. Furanylmethyl and Thiazolyl Analogs
The N-(2-thienylmethyl) substituent confers a distinct lipophilicity profile compared to its closest oxygen- and nitrogen-containing heterocyclic analogs. The target compound has a calculated XLogP3-AA of 1.9 [1], whereas the N-(2-furanylmethyl) analog (CAS 606121-49-7, MW 289.31) is expected to have a lower logP due to the electron-withdrawing oxygen in the furan ring, and the N-(2-thiazolyl) analog (CAS 606121-67-9, MW 292.34) is expected to have a higher logP due to the nitrogen in the thiazole ring. These logP differences directly influence solubility, permeability, and non-specific protein binding.
| Evidence Dimension | Calculated logP (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | N-(2-furanylmethyl) analog (expected logP <1.9); N-(2-thiazolyl) analog (expected logP >1.9) |
| Quantified Difference | Estimated logP shift of ±0.5–1.0 units based on heterocycle substitution |
| Conditions | Computed using PubChem's XLogP3 algorithm; no experimental logD values available |
Why This Matters
In procurement for cellular assays, a logP difference of >0.5 units can alter membrane permeability and intracellular exposure, making the thienylmethyl derivative the preferred choice for targets requiring balanced lipophilicity.
- [1] PubChem. (2024). Compound Summary for CID 1458098: N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide. National Library of Medicine. View Source
